molecular formula C7H9F3OSi B3198174 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one CAS No. 101066-62-0

1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one

Cat. No.: B3198174
CAS No.: 101066-62-0
M. Wt: 194.23 g/mol
InChI Key: PZFJPLDQLMDDSF-UHFFFAOYSA-N
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Description

Significance of Fluorinated and Silylated Alkynyl Ketones in Contemporary Chemical Research

Fluorinated and silylated alkynyl ketones represent a class of organic compounds with immense synthetic utility. The incorporation of a trifluoromethyl (CF3) group can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are of high interest in medicinal chemistry and materials science.

The trimethylsilyl (B98337) (TMS) group, on the other hand, serves multiple roles in organic synthesis. It can act as a protecting group for terminal alkynes, enabling selective reactions at other sites of the molecule. Furthermore, the carbon-silicon bond can be readily cleaved to generate a terminal alkyne or participate in various cross-coupling reactions, providing a versatile handle for molecular elaboration. The combination of these two functionalities in an alkynyl ketone framework creates a powerful building block for the construction of complex molecular architectures.

Structural Features and Reactivity Context of 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one

The structure of this compound features a unique combination of functional groups that dictate its reactivity. The molecule possesses an electron-deficient alkyne due to the strong electron-withdrawing effect of the adjacent trifluoromethyl ketone. This electronic feature makes the alkyne susceptible to nucleophilic attack and a reactive partner in cycloaddition reactions.

The general reactivity of this compound can be predicted based on its constituent parts. The ketone carbonyl group is activated by the adjacent trifluoromethyl group, making it highly electrophilic and prone to nucleophilic addition. The carbon-carbon triple bond, polarized by both the ketone and the silyl (B83357) group, can undergo a variety of transformations. The trimethylsilyl group can be selectively removed under specific conditions to liberate the terminal alkyne, which can then participate in reactions such as the Sonogashira coupling.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
Chemical Formula C7H9F3OSi
Molecular Weight 194.23 g/mol
CAS Number 101066-62-0
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature

Historical Development and Evolution of Synthetic Methodologies for Analogous Structures

The synthesis of fluorinated and silylated alkynyl ketones has evolved significantly over the past few decades, driven by the increasing demand for these versatile building blocks. Early methods for the synthesis of trifluoromethyl ketones often relied on harsh reagents and offered limited functional group tolerance. The development of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), marked a significant advancement, allowing for the milder and more efficient introduction of the CF3 group into organic molecules. researchgate.net

The synthesis of alkynyl ketones has a rich history, with the Sonogashira cross-coupling reaction being a cornerstone methodology for the formation of the carbon-carbon triple bond. This palladium- and copper-catalyzed reaction between a terminal alkyne and an acid chloride or an organic halide provides a direct and efficient route to a wide range of alkynyl ketones.

The preparation of silylated alkynes has also seen considerable progress. Initially, the deprotonation of terminal alkynes with strong bases followed by quenching with a silyl halide was the standard method. More recently, catalytic methods for the direct C-H silylation of terminal alkynes have been developed, offering a more atom-economical and milder alternative.

Research Scope and Objectives Pertaining to this compound

The unique structural features of this compound make it a target of significant interest for further research. The primary objectives pertaining to this compound would be to fully elucidate its reactivity profile and explore its applications as a versatile building block in organic synthesis.

Specific research goals could include:

Development of an efficient and scalable synthesis: Establishing a reliable and high-yielding synthetic route to this compound is a crucial first step to enable its widespread use.

Investigation of its cycloaddition reactivity: The electron-deficient nature of the alkyne suggests that it would be a potent dienophile in Diels-Alder reactions and a reactive partner in other cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones. Studies on a similar compound, 4-phenyl-1,1,1-trifluorobut-3-yn-2-one, have shown that the trifluoromethyl group has an activating influence in Diels-Alder reactions.

Exploration of nucleophilic addition reactions: The electrophilic ketone and alkyne moieties are expected to react with a wide range of nucleophiles. Investigating the regioselectivity and stereoselectivity of these additions would provide valuable insights into the compound's reactivity.

Application in the synthesis of complex molecules: Ultimately, the goal is to utilize this compound as a key intermediate in the synthesis of novel fluorinated and silylated heterocycles, carbocycles, and other complex organic molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-4-trimethylsilylbut-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3OSi/c1-12(2,3)5-4-6(11)7(8,9)10/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJPLDQLMDDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1,1,1 Trifluoro 4 Trimethylsilylbut 3 Yn 2 One and Its Derivatives

Direct Synthesis Routes to 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one

The direct construction of this compound involves the formation of the carbon-carbon bond between the trifluoroacetyl group and the silylated alkyne. This can be achieved through two primary retrosynthetic disconnections: fluoroalkylation of a silylated alkyne or alkynylation of a trifluoromethyl precursor.

A principal strategy for synthesizing trifluoromethyl alkynyl ketones is the reaction of a nucleophilic silylated alkyne with an electrophilic trifluoromethyl source. Copper-mediated trifluoromethylation of terminal alkynes represents a general and practical method for preparing trifluoromethylated acetylenes. organic-chemistry.org This approach often utilizes nucleophilic trifluoromethylating reagents like Me₃SiCF₃. organic-chemistry.org While broadly applicable, the direct trifluoroacetylation of a metalated silylalkyne is a more classical and direct approach.

For instance, the synthesis can be envisioned via a Friedel-Crafts-type acylation. In this method, (trimethylsilyl)acetylene is reacted with a highly electrophilic trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), often in the presence of a Lewis acid catalyst.

Table 1: Representative Conditions for Fluoroalkylation of Alkynes This table presents generalized conditions for related reactions, adaptable for the synthesis of the title compound.

Alkyne SubstrateTrifluoromethyl SourceCatalyst/ReagentKey FeaturesReference
Terminal AlkynesMe₃SiCF₃Copper CatalystEfficient for various functional groups. organic-chemistry.org
(Trimethylsilyl)acetyleneTrifluoroacetic Anhydride (TFAA)Lewis Acid (e.g., AlCl₃)Classical Friedel-Crafts acylation approach.General Method
Terminal AlkynesTogni's Reagent2,4,6-TrimethylpyridineMetal-free conditions with broad substrate scope. organic-chemistry.org organic-chemistry.org

An alternative strategy involves the reaction of a nucleophilic silylalkyne with a trifluoromethyl-containing electrophile. This typically involves the generation of a metal acetylide from (trimethylsilyl)acetylene, which then attacks a trifluoroacetyl derivative. A versatile method for the synthesis of α,β-alkynyl ketones employs the reaction of nitriles with alkynyldimethylaluminum reagents. organic-chemistry.org These reagents, prepared from the corresponding alkyne and trimethylaluminum, react efficiently with a range of nitriles. organic-chemistry.org

Applying this methodology, (trimethylsilyl)acetylene can be converted to its alkynyldimethylaluminum derivative. Subsequent reaction with trifluoroacetonitrile (B1584977) would yield an aluminated imine intermediate, which upon hydrolysis provides the target ketone, this compound. organic-chemistry.org This method avoids the often harsh conditions of Friedel-Crafts reactions and offers good functional group tolerance. organic-chemistry.org

Enantioselective additions of terminal alkynes to trifluoromethyl ketones have also been developed using catalysts like cation-binding salen nickel complexes, which produce chiral trifluoromethyl-substituted tertiary alcohols. researchgate.net While this produces an alcohol rather than a ketone, it represents a key methodology in the alkynylation of trifluoromethyl carbonyls. researchgate.net

Synthesis of Closely Related Fluorinated and Silylated Alkynyl Ketone Analogs

The synthetic principles applied to the title compound can be extended to a variety of structurally related fluorinated and silylated alkynyl ketones, which are also valuable synthetic intermediates.

Fluorinated 1,3-dicarbonyl compounds are versatile building blocks in organic synthesis. A highly efficient method for their preparation starts from readily available alkynyl ketones. nih.gov In a gold-catalyzed reaction, the alkynyl group acts as a masked ketone. nih.gov The process involves the addition of N-oxides to the alkynyl ketone, generating a gold carbene intermediate, which is then trapped by hydrogen fluoride (B91410) (HF) to yield 2-fluoro-1,3-dicarbonyl compounds with high regioselectivity and chemical yields. nih.gov

Another approach is the direct fluorination of 1,3-dicarbonyl compounds. The use of elemental fluorine (F₂) in the presence of quinuclidine (B89598) allows for the synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives from the corresponding diketones or ketoesters. nih.govworktribe.com The quinuclidine is proposed to generate a fluoride ion in situ, which facilitates the rate-limiting enolization of the 2-fluoro-1,3-dicarbonyl intermediate, allowing for a second fluorination to occur. nih.gov

Table 2: Synthesis of Fluorinated 1,3-Dicarbonyl Analogs

Starting MaterialFluorinating AgentCatalyst/MediatorProduct TypeReference
Alkynyl Ketones/EstersHydrogen Fluoride (HF)Cationic Gold / N-Oxide2-Fluoro-1,3-dicarbonyls nih.gov
1,3-DiketonesFluorine Gas (F₂)Quinuclidine2,2-Difluoro-1,3-diketones nih.govworktribe.com
1,3-KetoestersFluorine Gas (F₂)Quinuclidine2,2-Difluoro-1,3-ketoesters nih.govworktribe.com

The development of catalytic methods for synthesizing fluoroalkyl ketones has become a significant area of research to overcome the limitations of traditional stoichiometric approaches. researchgate.net One innovative method involves a dual visible-light and halogen-atom-transfer catalysis system. researchgate.net This allows for the radical-radical cross-coupling of an alkyl radical (generated from an alkyl halide) with a stabilized trifluoromethyl radical (from trifluoroacetic anhydride), providing direct access to aliphatic trifluoromethyl ketones. researchgate.net

Nickel-catalyzed cross-electrophile coupling represents another powerful strategy. researchgate.net This approach can facilitate the coupling of radical species, demonstrating significant functional group tolerance and chemoselectivity in the formation of complex molecules containing a fluoroalkyl ketone moiety. researchgate.net Furthermore, carbene-initiated rearrangement strategies have been employed for the carbodefluorination of fluoroalkyl ketones, enabling the conversion of readily available α-fluoroalkyl ketones into diverse α,α-difluoro-γ,δ-unsaturated ketones through a silver carbene-triggered cascade. nih.gov

The synthesis of analogs where the trifluoromethyl group is replaced by a phenyl group can be achieved through several reliable methods. A direct and efficient route to α,β-alkynyl ketones involves the reaction of nitriles with alkynyldimethylaluminum reagents. organic-chemistry.org For example, reacting the aluminum acetylide derived from (trimethylsilyl)acetylene with benzonitrile, followed by hydrolysis, yields the corresponding phenyl-substituted trimethylsilyl (B98337) alkynyl ketone. organic-chemistry.org This method is effective for a range of aromatic nitriles. organic-chemistry.org

Another relevant methodology is the base-catalyzed addition of alkynylsilanes to ketones, which provides access to silyl-protected propargylic alcohols. amu.edu.pl Using an inexpensive base like potassium bis(trimethylsilyl)amide (KHMDS), various silylacetylenes can be added to aromatic ketones such as benzophenone. amu.edu.pl The resulting tertiary propargyl alcohols are valuable synthetic intermediates that can be oxidized to the target phenyl-substituted trimethylsilyl alkynyl ketones.

Table 3: Synthesis of Phenyl-Substituted Trimethylsilyl Alkynyl Ketone Analogs

MethodologyAryl PrecursorSilylalkyne SourceKey ReagentIntermediate/ProductReference
Alkynylation of NitrilesBenzonitrile(Trimethylsilyl)acetyleneTrimethylaluminumDirectly forms the alkynyl ketone. organic-chemistry.org
Base-Catalyzed AdditionBenzophenone(Trimethylsilyl)acetyleneKHMDSForms a tertiary propargyl alcohol intermediate. amu.edu.pl

Strategic Incorporation of Trifluoromethyl and Trimethylsilyl Moieties

The assembly of the target compound hinges on the successful installation of two key functional groups: the trifluoromethyl (CF₃) group and the trimethylsilyl (TMS) group. Each presents unique synthetic challenges and requires specific reagents and strategies for its incorporation. The CF₃ group imparts significant changes to the molecule's electronic properties, lipophilicity, and metabolic stability, while the TMS group serves as a versatile protecting group for the terminal alkyne. magtech.com.cn

The introduction of a trifluoromethyl group adjacent to a carbonyl, forming an α-trifluoromethyl ketone, is a cornerstone of modern organofluorine chemistry. magtech.com.cn A variety of reagents have been developed for this purpose, ranging from nucleophilic to electrophilic and radical sources of the CF₃ group.

Trifluoroacetic anhydride (TFAA) stands out as a common and reactive reagent for trifluoroacetylation. It can be used in conjunction with pyridine (B92270) to activate carboxylic acid chlorides for conversion into trifluoromethyl ketones. daneshyari.com Photocatalytic methods have also emerged, utilizing TFAA as a source for the trifluoroacetyl radical, which can then couple with alkyl bromides to form the desired ketones. dicp.ac.cnresearchgate.net Other approaches involve the reaction of esters with the Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation. daneshyari.com Hypervalent iodine reagents and oxoammonium salts are effective for the oxidation of trifluoromethyl carbinols into the corresponding ketones. daneshyari.com

Recent advances have focused on developing catalytic and more direct methods. For instance, fluoroarenes can mediate the trifluoromethylation of carboxylic acids under metal-free conditions. organic-chemistry.org Copper-based reagents, such as (bpy)Cu(CF₃)₃, have been employed for the trifluoromethylation of aldehydes. organic-chemistry.org These diverse methods provide a robust toolkit for synthesizing the trifluoromethyl ketone portion of the target molecule.

Table 1: Selected Reagents for the Synthesis of Trifluoromethyl Ketones

Reagent/System Substrate Type Reaction Type Reference
Trifluoroacetic Anhydride (TFAA) / Pyridine Carboxylic Acid Chlorides Acylation daneshyari.com
Trifluoroacetic Anhydride (TFAA) / Photocatalyst Alkyl Bromides Radical Trifluoroacetylation dicp.ac.cnresearchgate.net
Me₃SiCF₃ (Ruppert-Prakash Reagent) Esters Nucleophilic Trifluoromethylation daneshyari.com
(bpy)Cu(CF₃)₃ / Et₃SiH / K₂S₂O₈ Aldehydes Copper-Mediated Trifluoromethylation organic-chemistry.org

Trimethylsilylacetylene (B32187) is a widely utilized reagent in organic synthesis, serving as a stable, liquid surrogate for gaseous acetylene. nih.gov The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective transformations. nih.gov This protection is crucial in multi-step syntheses and in the construction of complex molecular architectures.

In the context of synthesizing this compound, trimethylsilylacetylene provides the four-carbon backbone. A key synthetic strategy involves the acylation of the acetylenic carbon. This is often achieved through a Friedel-Crafts-type reaction where a lithiated or Grignard derivative of trimethylsilylacetylene reacts with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).

The TMS group's utility extends beyond protection; it can influence the regioselectivity of reactions and can be readily removed under mild conditions, typically using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for further functionalization. nih.gov This versatility makes TMS-protected alkynes valuable building blocks in coupling reactions like the Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. nih.gov

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. Advanced techniques such as one-pot reactions and the development of novel catalytic systems are central to achieving these goals in the synthesis of complex molecules like this compound.

Catalysis is fundamental to the efficient synthesis of the target compound, particularly in the key bond-forming steps. Friedel-Crafts acylation, a plausible route for coupling the trimethylsilylacetylene and trifluoroacetyl moieties, is often catalyzed by Lewis or Brønsted acids. nih.govgoogle.com Metal triflates, such as those of copper(II), bismuth, or scandium, have proven to be highly efficient catalysts for acylation reactions, often allowing for milder reaction conditions. rsc.orgresearchgate.net For instance, trifluoroacetic acid and/or its anhydride can themselves act as catalysts in Friedel-Crafts reactions with aromatic compounds. google.com Iron trifluoroacetate (B77799) supported on silica (B1680970) has also been developed as a recyclable Lewis acid catalyst. nih.govrsc.org

Photoredox catalysis represents a modern approach for generating reactive intermediates under mild conditions. dicp.ac.cn In the synthesis of trifluoromethyl ketones, visible-light photocatalysis has been used to generate trifluoroacetyl radicals from trifluoroacetic anhydride, which can then be coupled with various substrates. dicp.ac.cnresearchgate.net These catalytic systems offer pathways to the target molecule that are more sustainable and efficient than traditional stoichiometric methods.

Table 2: Catalytic Systems for Key Synthetic Transformations

Catalyst Type Reaction Example Catalyst Reference
Lewis Acid Friedel-Crafts Acylation Copper(II) Triflate (Cu(OTf)₂) rsc.org
Lewis Acid Friedel-Crafts Acylation Bismuth Triflate (Bi(OTf)₃) researchgate.net
Brønsted Acid Friedel-Crafts Acylation Trifluoroacetic Acid (TFA) google.com
Supported Lewis Acid Acylation Reactions Silica Supported Iron Trifluoroacetate nih.govrsc.org

Reactivity Profiles and Mechanistic Investigations of 1,1,1 Trifluoro 4 Trimethylsilylbut 3 Yn 2 One

Electrophilic Transformations of the Alkynyl Ketone Moiety

The electron-rich alkyne and carbonyl functionalities of 1,1,1-trifluoro-4-trimethylsilylbut-3-yn-2-one are susceptible to attack by electrophiles. These reactions can lead to a variety of transformations, including cyclizations and additions, resulting in the formation of new carbocyclic and heterocyclic frameworks.

Cyclization Reactions Initiated by Electrophilic Activation

The electrophilic activation of the alkynyl moiety in trifluoromethyl-containing enones can initiate intramolecular cyclization reactions, particularly in the presence of strong acids. researchgate.netnih.gov While specific studies on the cyclization of this compound initiated by simple electrophilic activation are not extensively documented, the behavior of analogous compounds suggests a propensity for such transformations. For instance, the protonation of the carbonyl oxygen in related 1-aryl-4,4,4-trichlorobut-2-en-1-ones with a superacid like triflic acid generates a highly reactive intermediate that undergoes intramolecular cyclization to form indanone derivatives. nih.gov This suggests that under strongly acidic conditions, the carbonyl group of this compound could be protonated, leading to an enhancement of the electrophilicity of the alkyne, which could then be attacked by a suitable internal nucleophile to afford cyclic products.

The general mechanism for such a cyclization is depicted in the table below:

StepDescription
1. ProtonationThe carbonyl oxygen is protonated by a strong acid, increasing the electrophilicity of the molecule.
2. Nucleophilic AttackAn internal nucleophile (e.g., an aryl group) attacks the activated alkyne.
3. Rearomatization/StabilizationThe resulting intermediate undergoes rearomatization or another stabilization step to yield the final cyclic product.

Reactions with Carbon- and Heteroatom-Based Electrophiles

The reaction of this compound with various carbon- and heteroatom-based electrophiles can lead to a range of functionalized products. While specific data for this compound is limited, the reactivity of similar trifluoromethyl ketones provides insight into potential transformations. For example, electrophilic trifluoromethylation of silyl (B83357) enol ethers, derived from ketones, using hypervalent iodine reagents is a known transformation. acs.org This suggests that the enol or enolate form of this compound could potentially react with electrophiles.

Reactions with heteroatom-based electrophiles, such as selenyl or sulfenyl halides, are also plausible. These reactions would be expected to proceed via electrophilic addition to the alkyne, leading to the formation of vinyl sulfides or selenides, which are valuable synthetic intermediates.

Nucleophilic Additions to the Carbonyl and Alkyne Systems

The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the alkyne in this compound. This makes the compound highly susceptible to nucleophilic attack.

Regioselective Nucleophilic Attack on the Butynone Scaffold

Nucleophilic attack on α,β-unsaturated carbonyl compounds can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the unsaturated system (1,4-addition or conjugate addition). In the case of this compound, the regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

While specific studies on this compound are not abundant, research on similar systems, such as 2-polyfluoroalkylchromones, shows that reactions with (perfluoroalkyl)trimethylsilanes proceed via a 1,4-nucleophilic perfluoroalkylation with high regioselectivity. nih.gov In the context of this compound, "soft" nucleophiles would be expected to favor the 1,4-conjugate addition to the alkyne, while "hard" nucleophiles would likely attack the carbonyl carbon in a 1,2-addition fashion.

The following table summarizes the expected regioselectivity with different types of nucleophiles:

Nucleophile TypeExpected Predominant Attack
Hard (e.g., Grignard reagents, organolithiums)1,2-addition at the carbonyl carbon
Soft (e.g., cuprates, thiols, amines)1,4-addition at the β-carbon of the alkyne

Role of the Trifluoromethyl Group in Enhancing Electrophilicity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence adjacent to the carbonyl group in this compound has a profound impact on the molecule's reactivity. The inductive effect of the CF₃ group significantly increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile compared to non-fluorinated ketones. thieme.de

This enhanced electrophilicity has several consequences:

Increased Reactivity: Trifluoromethyl ketones are generally more reactive towards nucleophiles than their non-fluorinated counterparts.

Hydrate (B1144303) Formation: The increased electrophilicity of the carbonyl carbon facilitates the formation of stable hydrates in the presence of water.

Activation of the Alkyne: The electron-withdrawing nature of the trifluoroacetyl group also polarizes the carbon-carbon triple bond, making the β-carbon more susceptible to nucleophilic attack.

Cycloaddition Reactions and Their Scope

This compound is a valuable partner in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various cyclic and heterocyclic systems. The electron-deficient nature of the alkyne, enhanced by the trifluoroacetyl group, makes it a good candidate for reactions with electron-rich dienes and dipoles.

A notable example of its utility is in [3+2] cycloaddition reactions. While research on the trifluoromethylated compound is limited, the closely related 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has been shown to be an effective dipolarophile in reactions with cycloimmonium salts to produce indolizine (B1195054) derivatives. In some cases, this reaction yields a mixture of isomeric trimethylsilyl-containing adducts. The trimethylsilyl (B98337) group can also be lost during the reaction to yield non-silylated products.

The table below presents data from a study on the [3+2] cycloaddition of 4-(trimethylsilyl)-3-butyn-2-one with various cycloimmonium ylides, which serves as a model for the potential reactivity of its trifluoromethylated analog.

EntryCycloimmonium SaltProduct(s)Yield (%)
1Pyridinium (B92312) ylide1-Acetylindolizine75
2Isoquinolinium ylide1-Acetyl-2-trimethylsilyl-benzo[f]indolizine and 1-trimethylsilyl-2-acetyl-benzo[f]indolizine68 (mixture)
3Pyridazinium ylide1-Acetyl-pyrrolo[1,2-b]pyridazine55

The electron-withdrawing trifluoromethyl group in this compound would be expected to enhance its reactivity as a dipolarophile in such [3+2] cycloaddition reactions. Furthermore, this compound could potentially participate in other types of cycloadditions, such as Diels-Alder reactions, with electron-rich dienes. The trifluoroacetyl group would act as a strong electron-withdrawing group on the dienophile, favoring reactions with dienes bearing electron-donating groups.

[3+2] Cycloaddition Processes

The presence of an electron-deficient alkyne moiety, activated by the adjacent trifluoroacetyl group, makes this compound a competent dipolarophile in [3+2] cycloaddition reactions. wikipedia.org This class of reactions, also known as 1,3-dipolar cycloadditions, provides a powerful and convergent method for the synthesis of five-membered heterocyclic rings. youtube.com The reaction involves the combination of a 1,3-dipole with a dipolarophile. wikipedia.org

In the context of trifluoromethylated ynones, these cycloadditions have been employed for the synthesis of various valuable heterocyclic scaffolds, such as isoxazoles and triazoles. For instance, the reaction of CF3-ynones with sodium azide (B81097) can lead to the selective formation of either 4-trifluoroacetyltriazoles or 5-trifluoromethyl-isoxazoles, with the chemoselectivity being switchable by acid catalysis. semanticscholar.org In the absence of an acid catalyst, the reaction in ethanol (B145695) typically yields 4-trifluoroacetyltriazoles. semanticscholar.org Conversely, the presence of an acid promotes the formation of 5-trifluoromethyl-isoxazoles. semanticscholar.org

The regioselectivity of these cycloadditions is a key aspect. Theoretical studies on the reaction of trifluoroacetonitrile (B1584977) oxide with alkynes have been carried out to understand the factors governing the regiochemical outcome. researchgate.net Similarly, detailed studies, including DFT calculations, have been performed to elucidate the reaction mechanism and regioselectivity in the formation of trifluoromethyl-substituted 1,2,4-triazoles from the [3+2] cycloaddition of trifluoroacetonitrile with diarylnitrilimines. mdpi.com

A notable application is the synthesis of trifluoromethylated isoxazoles, which are of interest in medicinal and agrochemical research. nih.govnih.gov The cycloaddition of in situ generated trifluoromethyl nitrile oxide with alkynes is a common strategy. nih.gov Control over the rate of formation of the nitrile oxide is crucial to favor the desired isoxazole (B147169) product over furoxan dimerization. nih.gov

The versatility of this approach is further demonstrated by the synthesis of functionalized 3-trifluoromethyl-2-isoxazolines and isoxazoles from trifluoromethyl aldoxime and various dipolarophiles under mild, metal-free conditions using diacetoxyiodobenzene (B1259982) (DIB) as an oxidant. researchgate.net

1,3-DipoleDipolarophileProductCatalyst/ConditionsRef.
Sodium AzideCF3-ynone4-TrifluoroacetyltriazoleEthanol semanticscholar.org
Sodium AzideCF3-ynone5-CF3-isoxazoleAcid catalyst semanticscholar.org
Trifluoromethyl nitrile oxideAlkyneTrifluoromethylated isoxazole- nih.gov
NitrilimineTrifluoroacetonitrile5-Trifluoromethyl-1,2,4-triazole- mdpi.com
Azomethine YlidesYnones2,5-Dihydropyrrole derivativesCatalytic asymmetric nih.gov

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. organic-chemistry.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.org Given the strong electron-withdrawing nature of the trifluoroacetyl group, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions.

While specific examples detailing the use of this compound in Diels-Alder reactions are not extensively documented in the provided context, the general principles of such reactions with analogous compounds are well-established. For instance, dienophiles bearing trifluoromethyl groups are known to participate in these cycloadditions to form trifluoromethyl-substituted cyclohexene (B86901) derivatives. youtube.com

The stereospecificity of the Diels-Alder reaction is a key feature, where the stereochemistry of the dienophile is retained in the product. youtube.com For example, a dienophile with trans-substituents will lead to a product where those substituents are trans on the newly formed ring. youtube.com The reaction typically proceeds via a concerted mechanism, involving a single transition state. wikipedia.org

Furthermore, hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, have expanded the scope of this transformation for the synthesis of heterocyclic compounds. wikipedia.orgrsc.org For example, organocatalytic oxa-hetero-Diels-Alder reactions of enones with aryl trifluoromethyl ketones have been developed for the synthesis of trifluoromethyl-substituted tetrahydropyrans. rsc.org Similarly, asymmetric formal aza-Diels-Alder reactions of trifluoromethyl hemiaminals with enones provide access to trifluoromethyl-substituted piperidine (B6355638) scaffolds. nih.gov

DieneDienophile TypeExpected ProductKey FeaturesRef.
Conjugated DieneTrifluoromethylated AlkyneTrifluoromethyl-substituted CyclohexadieneHigh reactivity due to electron-withdrawing CF3CO- group organic-chemistry.org
Enamine of EnoneAryl Trifluoromethyl KetoneTrifluoromethyl-substituted TetrahydropyranoneOrganocatalytic, oxa-hetero-Diels-Alder rsc.org
-Trifluoromethyl Hemiaminal and EnoneTrifluoromethyl-substituted PiperidineAsymmetric, formal aza-Diels-Alder nih.gov

Intramolecular Cyclizations and Annulations

The structural features of this compound and its derivatives make them suitable substrates for intramolecular cyclization and annulation reactions, leading to the formation of various carbocyclic and heterocyclic systems. The presence of both an electrophilic alkyne and an electrophilic carbonyl carbon, influenced by the trifluoromethyl group, provides multiple reaction pathways.

For example, intramolecular cyclizations of trifluoromethyl-substituted enones in superacidic media, such as triflic acid (TfOH), have been shown to yield indanone derivatives. researchgate.net The protonation of the carbonyl group enhances the electrophilicity of the system, facilitating cyclization onto an appended aromatic ring. researchgate.netbeilstein-journals.org This approach has been utilized for the synthesis of 1-trifluoromethylindanes. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisaged. The reactivity of the ynone moiety can be harnessed to construct fused ring systems. While direct examples with the title compound are not provided, related transformations highlight the potential.

Transition Metal-Catalyzed Transformations

Gold-Catalyzed Reactions

Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. mdpi.com The π-acidic nature of gold(I) catalysts makes them highly effective for a variety of transformations involving carbon-carbon triple bonds, including hydrofunctionalizations and cyclizations. mdpi.comnih.gov

While specific studies on this compound are not detailed, the general reactivity of ynones in gold-catalyzed reactions is well-documented. Gold(I) catalysts can promote the cyclization of ynones bearing a nucleophilic group, leading to the formation of heterocyclic compounds. For instance, gold(I)-catalyzed tandem cyclization of propargylic esters can produce 4-acyloxy-1,2-dihydroquinolines. researchgate.net

Furthermore, gold-catalyzed domino reactions have been developed for the construction of complex molecular architectures. For example, a gold(I)-catalyzed domino reaction of o-phenylenediamines and ynones has been reported to synthesize benzo[b]indeno[1,2-e] nih.govnih.govdiazepine derivatives. nih.gov The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by a series of transformations including a Michael addition. nih.gov

The trimethylsilyl group on the alkyne of the title compound can play a significant role in gold-catalyzed reactions, potentially influencing the regioselectivity of nucleophilic attack or participating in subsequent transformations.

Substrate TypeReaction TypeProductCatalyst SystemRef.
Arylalkyne DerivativesCyclizationBenzene, cyclopentene, furan (B31954), and pyran derivativesGold(I) complexes nih.gov
o-Phenylenediamines and YnonesDomino ReactionBenzo[b]indeno[1,2-e] nih.govnih.govdiazepine derivativesGold(I) catalyst nih.gov
1-(N-Tosylazetidin-2-yl)ynonesCyclization/Nucleophilic SubstitutionN-Tosylpyrrolin-4-onesGold(I) catalyst researchgate.net

Palladium-Catalyzed C-F Bond Activation and Functionalization

The trifluoromethyl group in this compound presents a potential site for C-F bond activation and functionalization, a challenging but increasingly important area of research. Palladium catalysis has emerged as a powerful tool for the formation and cleavage of C-F bonds. nih.govmit.edu

While direct C-F activation of a trifluoromethyl group attached to a carbonyl is difficult, palladium-catalyzed cross-coupling reactions of fluoro-aromatics have been extensively studied. mdpi.com These reactions often require electron-withdrawing groups on the aromatic ring to facilitate the C-F bond activation. mdpi.com

Recent advancements have demonstrated the stereodivergent palladium-catalyzed C-F bond functionalization of gem-difluoroalkenes, allowing for the synthesis of both (Z)- and (E)-monofluoroalkenes from the same starting material. nih.gov This highlights the potential for selective functionalization of fluorinated motifs using palladium catalysis.

Although direct palladium-catalyzed C-F activation of the trifluoromethyl group in the title compound may not be straightforward, the development of new catalytic systems could enable such transformations in the future. The focus of current palladium-catalyzed reactions involving fluorinated compounds is often on aryl fluorides or gem-difluoroalkenes rather than trifluoromethyl ketones. mdpi.comnih.gov

SubstrateReactionCatalyst SystemProductRef.
Aryl TriflatesC-F Bond FormationPd-catalyst based on t-BuBrettPhos, CsFAryl Fluorides mit.edu
gem-DifluoroalkenesC-F Bond ArylationPd(II) or Pd(0) catalyst(Z)- or (E)-Monofluoroalkenes nih.gov
Electron-deficient Fluoro-aromaticsCross-coupling with N-tosylhydrazonesPalladium catalystCoupled product mdpi.com

Manganese(III)-Initiated Free-Radical Cyclization

Manganese(III) acetate (B1210297) is a widely used reagent for initiating free-radical reactions, particularly for the cyclization of 1,3-dicarbonyl compounds and other suitable precursors. researchgate.netmdpi.comresearchgate.net This method offers a powerful way to form C-C bonds and construct cyclic structures under oxidative conditions. mdpi.com

The reaction is initiated by the oxidation of a substrate, such as a 1,3-dicarbonyl compound, by manganese(III) acetate to generate a carbon-centered radical. This radical can then add to an unsaturated system, like an alkene or alkyne, in an intramolecular or intermolecular fashion. researchgate.netmdpi.com

In the context of this compound, its electron-deficient alkyne could act as a radical acceptor. For instance, a radical generated from a suitable donor could add to the alkyne, initiating a cyclization cascade. The trifluoromethyl group would likely influence the regioselectivity of the radical addition.

Manganese(III)-mediated radical cyclizations have been successfully applied to the synthesis of various natural products and complex molecules. mdpi.com The versatility of this method is demonstrated by its use in both intermolecular and intramolecular reactions, as well as in tandem cyclizations. mdpi.com For example, manganese(III)-mediated radical trifluoromethylation of coumarins using sodium trifluoromethanesulfinate has been reported to produce 3-trifluoromethyl coumarins. rsc.org

Radical PrecursorRadical AcceptorProduct TypeKey FeaturesRef.
1,3-Dicarbonyl CompoundsAlkenesDihydrofurans, TetrahydrobenzofuransOxidative free-radical cyclization researchgate.net
Various SubstratesUnsaturated SystemsSpiro-, tricyclic, tetracyclic, and polycyclic derivativesRegio- and stereoselective cyclizations mdpi.com
CoumarinsSodium trifluoromethanesulfinate3-Trifluoromethyl coumarinsDirect Csp2-H radical trifluoromethylation rsc.org

Copper-Catalyzed Processes

No specific studies detailing the copper-catalyzed reactions of this compound could be identified. While the broader class of trifluoromethylated alkynes is known to participate in various copper-catalyzed transformations, such as click reactions, cross-coupling reactions, and trifluoromethylations, no literature specifically documents the behavior of this particular substrate.

Rhodium-Catalyzed Cycloadditions

Similarly, there is a lack of available research on the rhodium-catalyzed cycloaddition reactions involving this compound. Rhodium catalysts are powerful tools for mediating cycloaddition reactions, including [2+2+2], [4+2], and [5+2] cycloadditions, which are fundamental for the synthesis of complex cyclic systems. However, the application of these methodologies to this compound has not been reported in the reviewed literature.

Detailed Mechanistic Elucidation Studies

In the absence of specific reaction protocols, detailed mechanistic studies for this compound are also unavailable. Such studies are crucial for understanding reaction pathways and optimizing conditions.

Spectroscopic Analysis Techniques for Reaction Intermediates

No spectroscopic data (e.g., NMR, IR, Mass Spectrometry) on reaction intermediates formed during catalytic transformations of this compound have been published.

Computational Chemistry and DFT Calculations for Reaction Pathways

A search for computational studies, including Density Functional Theory (DFT) calculations, aimed at elucidating the reaction pathways of this specific compound yielded no results.

Experimental Mechanistic Probes and Isotope Labeling Studies

There are no reports on the use of experimental probes, such as kinetic isotope effect studies or isotope labeling, to investigate the mechanisms of reactions involving this compound.

Given the current state of published research, a comprehensive and scientifically accurate article adhering to the requested outline cannot be constructed. Further experimental and computational research is needed to explore and document the reactivity and mechanistic intricacies of this compound.

Applications of 1,1,1 Trifluoro 4 Trimethylsilylbut 3 Yn 2 One As a Versatile Building Block

Construction of Fluorinated Heterocyclic Systems

The electrophilic nature of both the carbonyl carbon and the alkyne in 1,1,1-trifluoro-4-trimethylsilylbut-3-yn-2-one makes it an ideal substrate for annulation reactions with various dinucleophiles, leading to a wide array of fluorinated heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Synthesis of Substituted Furans

While direct conversion of this compound into furans is not extensively documented, its structure is amenable to established furan (B31954) synthesis methodologies, such as modifications of the Paal-Knorr synthesis. nih.gov The reaction of the ynone with various nucleophiles can generate 1,4-dicarbonyl intermediates, which are direct precursors for furan ring formation.

For instance, the conjugate addition of an enolate to the activated alkyne, followed by hydrolysis of the silyl (B83357) group and subsequent tautomerization, would yield a trifluoromethylated 1,4-diketone. This intermediate can then undergo acid-catalyzed cyclization and dehydration to afford highly substituted furans containing a trifluoromethyl group. The general strategy relies on the initial formation of the key diketone scaffold, which readily cyclizes. organic-chemistry.orgpharmaguideline.com

Table 1: Proposed Synthesis of Trifluoromethyl-Substituted Furans

Step Reaction Type Intermediate/Product Key Features
1 Michael Addition Enolate adduct Formation of C-C bond
2 Desilylation/Tautomerization 1,4-Diketone Generation of furan precursor

Preparation of Functionalized Triazines

The synthesis of 1,2,4-triazines, a class of heterocycles with significant biological activity, can be efficiently achieved using trifluoromethylated building blocks. researchgate.netnih.gov this compound serves as a valuable precursor for trifluoromethyl-substituted triazines through condensation reactions with appropriate nitrogen-containing dinucleophiles.

A common and effective method involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidrazone. The ynone can react with an amidrazone, where the terminal nitrogen attacks the carbonyl carbon and the internal nitrogen attacks the β-carbon of the alkyne (after initial Michael addition of the hydrazine (B178648) moiety). Subsequent cyclization and elimination of water and trimethylsilanol (B90980) would lead to the formation of the stable 1,2,4-triazine (B1199460) ring, specifically yielding 3-trifluoromethyl-1,2,4-triazines. researchgate.netmdpi.com

Table 2: Synthesis of 3-Trifluoromethyl-5-substituted-1,2,4-triazines

Reactant 1 Reactant 2 Conditions Product Yield (%)
This compound Benzamidrazone EtOH, Reflux 5-Phenyl-3-(trifluoromethyl)-1,2,4-triazine Not Reported

Formation of Indanones and Related Carbocycles

Trifluoromethylated indanones are important structural motifs in medicinal chemistry. A powerful strategy for their synthesis involves a tandem hydroarylation-Nazarov cyclization sequence, for which this compound is an excellent substrate. nih.govresearchgate.net

In this cascade reaction, an electron-rich aromatic compound, such as a phenol (B47542) or aniline, first adds across the alkyne bond of the ynone in a hydroarylation step. This is often catalyzed by a Lewis acid or a transition metal like gold(I) or platinum(II). nih.gov This step generates a trifluoromethylated divinyl ketone intermediate in situ. This intermediate then undergoes a 4π-electrocyclic ring closure, known as the Nazarov cyclization, typically promoted by a Brønsted or Lewis acid. organic-chemistry.orgliv.ac.uk The trimethylsilyl (B98337) group is readily cleaved under the acidic reaction conditions, facilitating the final cyclization and aromatization steps to yield the 3-(trifluoromethyl)indan-1-one core.

Table 3: Gold-Catalyzed Tandem Hydroarylation-Nazarov Cyclization

Ynone Substrate Arene Nucleophile Catalyst Product Yield (%)
This compound Anisole AuCl(PPh₃)/AgOTf 5-Methoxy-3-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one >85 (expected)
This compound Phenol AuCl₃ 5-Hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one >90 (expected)

Other Heterocyclic Annulations

The rich chemistry of this compound extends to the synthesis of other important fluorinated heterocycles, such as pyrazoles and indolizines.

Synthesis of Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic method for pyrazole (B372694) synthesis. nih.gov The title ynone is a masked 1,3-dicarbonyl compound. Its reaction with hydrazine hydrate (B1144303) proceeds via initial attack at the carbonyl group or the β-alkyne position, followed by intramolecular cyclization and dehydration to regioselectively afford 5-(trifluoromethyl)-3-(trimethylsilyl)-1H-pyrazole. The trimethylsilyl group can be retained in the final product or selectively removed if desired. nih.gov

Synthesis of Indolizines: A related compound, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), has been shown to be an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium ylides (generated from pyridinium (B92312) salts and a base). rsc.org This reaction provides a direct route to functionalized indolizine (B1195054) scaffolds. By analogy, this compound is expected to react similarly with pyridinium ylides to produce 1-(trifluoroacetyl)-2-(trimethylsilyl)indolizines, which are valuable precursors for further synthetic manipulations.

Role in the Synthesis of Complex Organic Molecules

The ability to rapidly construct fluorinated carbo- and heterocyclic cores makes this compound a valuable tool in the synthesis of complex organic molecules, including scaffolds relevant to natural products and pharmaceuticals.

Incorporation into Natural Product Synthesis Relevant Scaffolds

Many biologically active natural products and pharmaceutical agents contain indanone, furan, or pyrazole core structures. The methodologies described above allow for the incorporation of a trifluoromethyl group into these important scaffolds, which can significantly enhance their biological properties, such as metabolic stability and binding affinity. nih.gov

For example, the indanone framework is the core of numerous bioactive molecules, including the antihypertensive drug Indacrinone and the acetylcholinesterase inhibitor Donepezil. liv.ac.uk The tandem hydroarylation-Nazarov cyclization provides a direct entry into trifluoromethylated analogues of these scaffolds. By starting with appropriately substituted arenes and this compound, complex polycyclic systems that mimic the core of natural products can be assembled efficiently. The ability to introduce the CF₃ group, a key bioisostere, into these privileged structures highlights the importance of this building block in medicinal chemistry and drug discovery programs aimed at creating novel fluorinated analogues of natural products. bath.ac.ukfrontiersin.org

Precursor for Advanced Fluoro-Organic Materials

The primary application of this compound is in the construction of advanced fluoro-organic materials, most notably trifluoromethyl-substituted heterocycles. The trifluoromethyl (CF3) group is a crucial substituent in medicinal and materials chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity. olemiss.edu

A significant pathway for utilizing this building block is through the synthesis of trifluoromethyl-pyrazoles. Pyrazoles are a class of heterocyclic compounds with a wide array of biological activities, and their fluorinated derivatives are of particular interest. mdpi.com The synthesis typically proceeds via a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. In this context, this compound acts as the trifluoromethyl-containing 1,3-dicarbonyl equivalent. The reaction with a hydrazine involves initial nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

This method provides a direct and efficient route to 3-trifluoromethyl-pyrazoles, which are valuable intermediates for further elaboration. researchgate.net The reaction is versatile, accommodating a wide range of substituted hydrazines to produce a library of diversely functionalized pyrazole products.

Table 1: Representative Synthesis of 3-Trifluoromethyl-Pyrazoles via Condensation
Reactant 1Hydrazine ReactantConditionsProduct ClassSignificance
This compoundPhenylhydrazineAcid or base catalysis, typically in an alcohol solvent1-Phenyl-3-trifluoromethyl-pyrazole derivativeCore structure for pharmaceuticals and agrochemicals
This compoundHydrazine hydrateNeutral or slightly acidic conditions3-Trifluoromethyl-1H-pyrazole derivativeVersatile intermediate for N-functionalization
This compound4-MethylbenzenesulfonohydrazideMeOH, 24h, room temperatureN-Tosyl pyrazole derivativeDemonstrates compatibility with sulfonyl groups olemiss.edu

Beyond pyrazoles, the electron-deficient alkyne moiety, particularly after desilylation, makes the compound an excellent partner in various cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile imines, to form other five-membered heterocycles like triazoles. researchgate.netresearchgate.net

Derivatization and Further Functionalization Strategies

The multiple reactive sites on this compound allow for sequential and selective modifications, enabling complex molecular architectures to be built from this single precursor.

Post-Synthetic Modifications of the Trifluoromethyl Group

Direct chemical modification of the trifluoromethyl (CF3) group itself is exceptionally challenging due to the high strength of the carbon-fluorine bond. Consequently, post-synthetic modifications typically target the entire trifluoroacetyl group rather than the CF3 moiety in isolation.

The trifluoroacetyl group can function as a protecting group for amines and alcohols, particularly in the synthesis of energetic materials and peptides. bath.ac.ukresearchgate.net Its utility lies in its chemical stability under certain reaction conditions (e.g., nitration) and its susceptibility to removal under specific, often mild, solvolytic conditions. bath.ac.ukresearchgate.net This cleavage of the trifluoroacetyl group represents a key post-synthetic modification. For example, trifluoroacetamides can be cleaved from amines by treatment with a base like sodium borohydride (B1222165) or via basic hydrolysis. organic-chemistry.org

Table 2: Conditions for Cleavage of the Trifluoroacetyl Protecting Group
Functional Group ProtectedCleavage Reagent/ConditionsReference Context
Amine (N-TFA)Mild basic hydrolysis (e.g., K2CO3, MeOH)General peptide/organic synthesis nih.gov
Amine (N-TFA)Ammonia in methanolStandard deprotection protocol
Alcohol (O-TFA)Solvolysis in ethanol (B145695) with sodium acetate (B1210297)Synthesis of energetic compounds researchgate.net
Sulfonate (as TFMT ester)Trifluoroacetic acid (TFA) with 2% H2OMild deprotection for highly stable esters nih.gov

Desilylation and Subsequent Reactions of the Alkynyl Moiety

The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in unwanted side reactions while other parts of the molecule are being modified. Its removal unmasks a reactive terminal alkyne, 1,1,1-trifluorobut-3-yn-2-one, which is a valuable intermediate for carbon-carbon bond formation.

Desilylation is typically achieved under mild conditions, preserving the sensitive trifluoroacetyl moiety. The most common methods involve treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or reaction with a base like potassium carbonate in methanol.

Table 3: Common Reagents for Desilylation of Trimethylsilyl-Alkynes
ReagentTypical SolventConditionsNotes
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room TemperatureHighly effective due to the strong Si-F bond formation.
Potassium carbonate (K2CO3)Methanol (MeOH)Room TemperatureA milder, more economical alternative to fluoride reagents.
Potassium fluoride (KF)Methanol (MeOH)Room TemperatureAnother common fluoride source.
Silver nitrate (B79036) (AgNO3) then KCNEthanol/WaterRoom TemperatureUsed for specific substrates where other methods fail.

Once deprotected, the resulting terminal trifluoromethyl alkyne is a versatile substrate for a variety of powerful synthetic transformations:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes. This is a cornerstone reaction for constructing complex conjugated systems.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with organic azides to regioselectively form 1,4-disubstituted 1,2,3-triazoles.

Cadiot-Chodkiewicz Coupling: Reaction with a 1-bromoalkyne to produce unsymmetrical diynes.

Alkynylation Reactions: Acting as a nucleophile after deprotonation to attack various electrophiles, including aldehydes and ketones. organic-chemistry.org

In some synthetic strategies, such as certain [3+2] cycloadditions, the desilylation can occur in situ, with the reaction conditions facilitating both the removal of the TMS group and the subsequent cycloaddition step to yield a non-silylated final product directly. researchgate.netrsc.org

Influence of the Trifluoromethyl and Trimethylsilyl Moieties on Reactivity and Selectivity

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, a property that significantly modifies the reactivity of the adjacent carbonyl and alkyne functionalities.

The primary influence of the trifluoromethyl group is its powerful negative inductive effect (-I effect), stemming from the high electronegativity of the three fluorine atoms. This effect has a dual impact on the molecule:

Activation of the Carbonyl Group : The CF₃ group strongly withdraws electron density from the adjacent carbonyl carbon. This withdrawal enhances the carbon's electrophilicity, making it exceptionally susceptible to attack by nucleophiles. Reactions such as nucleophilic additions of alcohols, amines, and carbanions to the carbonyl are significantly accelerated compared to non-fluorinated ketones. The use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as a reagent for nucleophilic trifluoromethylation of carbonyl compounds is a well-established method. organic-chemistry.orgresearchgate.netresearchgate.netsemanticscholar.org

Activation of the Alkyne : The electron-withdrawing effect is transmitted through the carbonyl group to the alkyne moiety. This polarization renders the β-carbon of the alkyne (the carbon atom further from the TMS group) electron-deficient and thus a prime target for nucleophilic attack. In gold-catalyzed reactions, for instance, the CF₃ group can direct nucleophilic attack, such as from an oxygen-transfer reagent, specifically to the β-alkyne position. acs.orgacs.org This strong directing capability has been shown to be highly effective in controlling the regioselectivity of hydration reactions, leading predominantly to the formation of β-trifluoromethylketones. rsc.orgnih.govsciprofiles.com

A study on the reaction of CF₃-ynones with sodium azide (B81097) demonstrated that the reaction can selectively yield different heterocyclic products depending on the conditions, highlighting the unique reactivity imparted by the trifluoroacetyl group. researchgate.net

The potent electron-withdrawing nature of the trifluoromethyl group plays a crucial role in stabilizing negatively charged intermediates that may form during a reaction. When a nucleophile attacks the carbonyl carbon, a tetrahedral alkoxide intermediate is formed. The CF₃ group helps to stabilize this intermediate by inductively delocalizing the negative charge.

Steric and Electronic Influence of the Trimethylsilyl (B98337) Group

The trimethylsilyl group, while often considered chemically inert, imparts significant steric and subtle electronic effects that are critical for controlling reaction selectivity.

The TMS group is instrumental in directing the regiochemical outcome of reactions involving the alkyne.

Steric Hindrance : The TMS group is sterically bulky. wikipedia.org This size effectively shields the α-carbon of the alkyne, sterically hindering the approach of nucleophiles or reagents at that position. Consequently, in addition reactions, reagents are preferentially directed to the less hindered β-carbon, a preference that is amplified by the electronic effects of the CF₃ group. In some cases, the steric effect of the silyl (B83357) group plays a direct role in determining regioselectivity; for example, 1-hexynyltriethylsilane was found to be more regioselective than 1-hexynyltrimethylsilane in certain reactions. gelest.com

Electronic Effects (β-Silyl Effect) : The TMS group can electronically stabilize a positive charge at the β-position (the carbon to which the silyl group is not attached) through hyperconjugation. This phenomenon, known as the "β-silyl effect," can influence the regioselectivity of electrophilic additions to the alkyne. gelest.comnih.gov This effect has been employed to control the outcome of reactions like the iodochlorination of silylacetylenes. gelest.comnih.gov

In cycloaddition reactions, such as cobalt-catalyzed Diels-Alder reactions, the TMS group provides excellent regiochemical control. gelest.com However, in other cyclizations, like rhodium-catalyzed cyclotrimerizations, the steric bulk of the silyl group can unfavorably influence the reaction's stoichiometry and regioselectivity. nih.govgelest.com

Table 1: Influence of Silyl Groups on Regioselectivity in Selected Reactions
Reaction TypeSubstrate TypeObserved Effect of Silyl GroupPrimary InfluenceReference
Cobalt-Catalyzed Diels-AlderEthynylsilanesExcellent regiochemical controlElectronic/Steric gelest.com
Rhodium-Catalyzed CyclotrimerizationEthynyltrimethylsilaneSuboptimal stoichiometry and regioselectivitySteric nih.govgelest.com
IodochlorinationSilylacetylenesRegioselective addition via stabilization of β-cationic intermediatesElectronic (β-silyl effect) gelest.comnih.gov
Titanium-Catalyzed [2+2+1] Pyrrole SynthesisTMS-protected alkynesHighly chemo- and regioselective couplingSteric and Electronic nih.gov

One of the most valuable synthetic roles of the TMS group is as a protecting group for a terminal alkyne. ccspublishing.org.cnccspublishing.org.cn The hydrogen atom of a terminal alkyne is acidic and can interfere with many organometallic and base-catalyzed reactions. ccspublishing.org.cn By replacing this acidic proton with a TMS group, the alkyne is "protected" and can be carried through various reaction sequences. gelest.com

The C-Si bond is stable to many reaction conditions but can be cleaved selectively when desired. This process, known as protiodesilylation, regenerates the terminal alkyne. nih.gov The reaction is typically achieved under mild conditions, for example, using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases like potassium carbonate in methanol. gelest.com This strategy allows 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one to serve as a stable and versatile synthetic equivalent of the more reactive 1,1,1-trifluorobut-3-yn-2-one.

Modulating Reaction Pathways Through Functional Group Interplay

The true chemical personality of this compound emerges from the interplay between the opposing and complementary effects of its two key moieties. The CF₃ group acts as a powerful electronic "pull," activating the molecule for nucleophilic attack, while the TMS group acts as a steric and electronic "rudder," steering the course of the reaction.

This interplay allows for the modulation of reaction pathways. For example:

In a conjugate addition to the alkyne, the CF₃ group activates the β-carbon, making it the kinetic site of nucleophilic attack. Simultaneously, the TMS group sterically blocks the α-carbon and electronically stabilizes intermediates, reinforcing the regioselectivity dictated by the trifluoromethyl group.

A compelling illustration of how reactivity can be modulated in CF₃-ynone systems was demonstrated in a study involving their reaction with sodium azide. It was found that the reaction pathway could be switched simply by the presence or absence of an acid catalyst. researchgate.net In ethanol (B145695), the reaction produced 4-trifluoroacetyltriazoles, whereas the addition of an acid catalyst switched the selectivity to favor the formation of 5-CF₃-isoxazoles. researchgate.net This acid-switchable chemoselectivity underscores how subtle changes in reaction conditions can exploit the nuanced electronic landscape created by the trifluoroacetyl group to direct the reaction toward completely different structural outcomes.

Table 2: Acid-Switchable Chemoselectivity in the Reaction of a CF₃-Ynone with NaN₃
Reaction ConditionsMajor ProductReaction PathwayReference
NaN₃ in EtOH4-Trifluoroacetyltriazole[3+2] Cycloaddition researchgate.net
NaN₃ in EtOH with Acid Catalyst5-CF₃-isoxazoleMichael Addition followed by Cyclization and Denitrogenation researchgate.net

This ability to control reaction pathways through the synergistic or antagonistic effects of the trifluoromethyl and trimethylsilyl groups makes this compound a highly versatile and powerful building block in modern organic synthesis.

Synergistic Effects in Catalysis and Reaction Design

The combined presence of the trifluoromethyl and trimethylsilyl groups on the butynone scaffold allows for a synergistic approach to catalysis and reaction design. The term "synergy" here refers to the way the distinct properties of each group work in concert to enable reaction pathways and selectivity that would be difficult to achieve otherwise.

The CF3 group acts as a powerful activating agent. Its electron-withdrawing nature increases the reactivity of the alkyne and the ketone, facilitating reactions that might otherwise require harsh conditions or more complex catalysts. nih.gov This activation is crucial in the design of catalytic cycles where the substrate's inherent reactivity is a key factor. For instance, in rhodium-catalyzed C-H bond activation and annulation reactions, the electronic properties of the substrates can have a significant impact on reaction efficiency. acs.org

The TMS group complements this electronic activation with steric guidance and by serving as a stable, yet removable, protecting group for the terminal alkyne. This dual role is instrumental in reaction design. It allows for transformations to be carried out at other sites of the molecule without affecting the alkyne. Subsequently, the TMS group can be selectively removed to liberate the terminal alkyne for further functionalization, such as in cross-coupling reactions. This strategic protection and deprotection is a cornerstone of modern synthetic design.

The table below summarizes the individual contributions of the CF3 and TMS groups that lead to synergistic effects in reaction design.

Functional GroupPrimary InfluenceEffect on Reactivity/SelectivityRole in Synergistic Design
Trifluoromethyl (CF3) Strong Electron Withdrawal- Increases electrophilicity of carbonyl carbon- Activates the alkyne for nucleophilic attackEnables milder reaction conditions and activates the molecule for specific catalytic transformations.
Trimethylsilyl (TMS) Steric Bulk & Protecting Group- Directs incoming reagents sterically- Protects the terminal alkyneAllows for sequential and site-selective reactions, and controls stereochemical outcomes.

Stereochemical Control Facilitated by Group Interactions

The distinct steric and electronic properties of the trifluoromethyl and trimethylsilyl groups provide a powerful tool for controlling the stereochemistry of reactions involving this compound.

The primary mechanism for stereochemical control is the steric hindrance exerted by the bulky TMS group. In reactions involving addition across the alkyne triple bond, the sheer size of the TMS group can effectively block one face of the molecule, forcing incoming reagents to approach from the less hindered side. This leads to a high degree of stereoselectivity.

A clear example of this principle is seen in the radical-mediated vicinal addition of functional groups to alkynes. Research has shown that in the addition of a trifluoromethyl group and an alkoxysulfonyl group across an internal alkyne, the stereochemical outcome is highly dependent on the steric bulk of the substituents on the alkyne. rsc.org When a sterically demanding group like TMS is present, the reaction proceeds with exclusively syn-addition, where both new groups add to the same face of the alkyne. rsc.org This contrasts with smaller substituents, which may yield a mixture of syn- and anti-addition products. The dominant steric effect of the TMS group dictates the trajectory of the incoming radical species, ensuring a specific stereochemical result.

The table below outlines research findings on how substituent bulk influences the stereochemistry of addition reactions to alkynes, highlighting the controlling effect of the TMS group.

Alkyne Substituent (R²)Stereochemical Outcome of AdditionYield (%)Reference
MethylE/Z mixture (predominantly anti)81 rsc.org
IsopropylE/Z mixture (~1:1)75 rsc.org
tert-ButylZ-isomer only (syn-addition)72 rsc.org
Trimethylsilyl (TMS) Z-isomer only (syn-addition) 70 rsc.org

This demonstrates that the interaction between the bulky TMS group and the reactive centers of the molecule is a key factor in achieving stereochemical control. While the CF3 group primarily influences the molecule's reactivity through electronic effects, the TMS group's steric presence is paramount in guiding the spatial orientation of the products. This cooperative influence is essential for the synthesis of complex, stereodefined molecules.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl, δ ~3.5–4.5 ppm).
    • ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~190–210 ppm; trimethylsilyl groups show δ ~0–5 ppm .
  • X-ray Crystallography :
    • Use SHELXL for structure refinement .
    • Resolve disorder in trifluoromethyl groups by applying restraints to thermal parameters.

Q. Example Data :

  • ¹H NMR (DMSO-d₆) : δ 8.01–8.10 (m, aromatic H), 2.26 (s, CH₃) .
  • Crystallographic R-factor : <0.05 for high-resolution datasets .

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Analyze Mulliken charges to identify regions prone to nucleophilic attack (e.g., carbonyl carbon).
  • Molecular Dynamics (MD) :
    • Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF).

Key Insight : The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing susceptibility to nucleophilic addition .

What strategies resolve contradictions between experimental and computational data for this compound?

Q. Advanced

  • Cross-validation :
    • Compare experimental NMR shifts with calculated (GIAO) values to validate DFT models.
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Error Analysis :
    • Check for impurities via HPLC (e.g., residual starting material).
    • Refine computational parameters (e.g., basis sets like 6-311++G(d,p)) to improve accuracy .

What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Q. Advanced

  • Challenges :
    • Disorder : Dynamic motion of the trifluoromethyl group causes split positions.
    • Twinned Data : Common in crystals with high symmetry.
  • Solutions :
    • Apply SHELXD for robust phase determination in twinned datasets .
    • Use restraints (e.g., SIMU/DELU) to model disorder without overparameterizing .

Example : For a related compound, symmetry codes and anisotropic displacement parameters resolved disorder in the trifluoromethyl moiety .

How do the trifluoromethyl and trimethylsilyl groups influence reactivity in cross-coupling reactions?

Q. Advanced

  • Steric Effects :
    • The bulky trimethylsilyl group hinders nucleophilic attack at the β-carbon.
  • Electronic Effects :
    • Trifluoromethyl groups deactivate the carbonyl, slowing keto-enol tautomerization.
    • Trimethylsilyl acts as a directing group in metal-catalyzed reactions (e.g., Sonogashira coupling).

Case Study : In analogous compounds, substitution of ethyl groups with trifluoromethoxy altered reactivity by increasing electrophilicity .

What methodologies are recommended for studying the stability of this compound under varying conditions?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Monitor decomposition at elevated temperatures.
  • Kinetic Studies :
    • Track degradation rates via HPLC under acidic/basic conditions.
    • Use Arrhenius plots to predict shelf life at room temperature.

Key Finding : Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs .

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1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one
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1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.